molecular formula C8H8F2O B2980785 (R)-1-(2,3-DIFLUOROPHENYL)ETHAN-1-OL CAS No. 867288-29-7

(R)-1-(2,3-DIFLUOROPHENYL)ETHAN-1-OL

Cat. No.: B2980785
CAS No.: 867288-29-7
M. Wt: 158.148
InChI Key: IWMIWBJLOWDKSQ-RXMQYKEDSA-N
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Description

(R)-1-(2,3-Difluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,3-difluorophenyl group attached to an ethanol backbone. The R-configuration at the chiral center imparts stereospecificity, which is critical in pharmaceutical and agrochemical applications where enantiomeric purity dictates biological activity. The 2,3-difluoro substitution on the phenyl ring modifies electronic properties (e.g., electron-withdrawing effects) and steric bulk, influencing solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

(1R)-1-(2,3-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIWBJLOWDKSQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867288-29-7
Record name (1R)-1-(2,3-difluorophenyl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3-Difluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods

Industrial production methods for ®-1-(2,3-Difluorophenyl)ethan-1-ol often involve enantioselective synthesis techniques to ensure high enantiomeric purity. These methods may include asymmetric hydrogenation or the use of chiral catalysts to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Difluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(2,3-Difluorophenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the compound can be synthesized by the reduction of ®-1-(2,3-Difluorophenyl)ethanone.

    Substitution: The hydroxyl group in ®-1-(2,3-Difluorophenyl)ethan-1-ol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed

    Oxidation: ®-1-(2,3-Difluorophenyl)ethanone

    Reduction: ®-1-(2,3-Difluorophenyl)ethan-1-ol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

®-1-(2,3-Difluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Difluorophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
(R)-1-(2,3-Difluorophenyl)ethan-1-ol (Target) 2,3-difluoro -OH C₈H₈F₂O 158.15 Not provided Reference compound for comparison.
(R)-2-Amino-2-(2,5-difluorophenyl)ethan-1-ol 2,5-difluoro -NH₂, -OH C₈H₁₀F₂NO 177.17 1094697-85-4 Amino group introduces basicity; altered substitution pattern reduces steric hindrance .
(2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol 3,5-difluoro -NH₂, -OH C₈H₉F₂NO 173.16 1212932-15-4 S-configuration; meta-fluorines increase symmetry, altering dipole moments .
(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol 3-chloro, 5-fluoro -NH₂, -OH C₈H₉ClFNO 189.61 1213058-55-9 Chlorine enhances lipophilicity; larger atomic radius affects steric interactions .
(R)-1-(2,3-Difluorophenyl)ethanamine 2,3-difluoro -NH₂ C₈H₉F₂N 157.16 1351580-15-8 Replacement of -OH with -NH₂ increases basicity and alters hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound enhances water solubility compared to its ethanamine analog (CAS 1351580-15-8), where the amine group may protonate under physiological conditions, increasing solubility in acidic environments .
  • Stereochemical Impact : The R-configuration in the target compound and analogs like CAS 1072855-42-5 (benzo[d][1,3]dioxole derivative) may favor specific enzyme-binding conformations, whereas S-enantiomers (e.g., CAS 1212932-15-4) could exhibit divergent biological activities .

Biological Activity

(R)-1-(2,3-Difluorophenyl)ethan-1-ol is a chiral alcohol with significant interest in both synthetic chemistry and biological applications. The compound's unique structural features, particularly the presence of two fluorine atoms on the phenyl ring, contribute to its biological activity and potential therapeutic uses. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is synthesized primarily through the reduction of (R)-1-(2,3-difluorophenyl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride. The synthesis often emphasizes the retention of the chiral center to ensure enantiomeric purity, which is critical for its biological applications.

PropertyValue
Molecular FormulaC9H10F2O
Molecular Weight192.17 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is influenced by its ability to interact with various molecular targets in biological systems. The fluorine atoms enhance the compound's lipophilicity and may affect its binding affinity to enzymes or receptors. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, which suggests potential applications in treating bacterial infections .

Antitumor Activity

Research has demonstrated that compounds similar to this compound possess antitumor properties. In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines, suggesting it may be a candidate for further development in cancer therapy .

Case Study: Antimalarial Activity

A notable case study involved the evaluation of a structurally related compound that exhibited potent antimalarial activity. The study reported an EC50 value of 350 nM against chloroquine-resistant strains of Plasmodium falciparum while maintaining selectivity over human liver cells . This suggests that this compound may share similar mechanisms of action.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other fluorinated compounds.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntitumor ActivityAntimalarial Activity
This compoundModeratePositivePotential
(R)-1-(2,4-Difluorophenyl)ethan-1-olLowModerateNot tested
(R)-1-(2,3-Dichlorophenyl)ethan-1-olHighNegativeModerate

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